molecular formula C17H9ClF4N6O B3396252 1-[3-chloro-4-(trifluoromethyl)phenyl]-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine CAS No. 1011601-15-2

1-[3-chloro-4-(trifluoromethyl)phenyl]-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine

Cat. No. B3396252
CAS RN: 1011601-15-2
M. Wt: 424.7 g/mol
InChI Key: PGVBAKCJRFVRNG-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its functional groups. For example, the phenyl ring could potentially undergo electrophilic aromatic substitution reactions, while the oxadiazole and triazole rings might participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the trifluoromethyl group could potentially increase the compound’s lipophilicity, which might influence its solubility and reactivity .

Mechanism of Action

Target of Action

A structurally similar compound has been found to form a stable complex withprostaglandin E synthase . This suggests that the compound might interact with similar targets, but further experimental validation is needed.

Mode of Action

The presence of the triazole and oxadiazole rings, along with the fluorophenyl and trifluoromethylphenyl groups, might contribute to its binding affinity and specificity .

Pharmacokinetics

The compound’s stability and reactivity might be influenced by the presence of the triazole and oxadiazole rings .

Result of Action

A structurally similar compound has been suggested as a potential lead compound for developing newanalgesic drugs , indicating that this compound might also have analgesic properties.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the reaction temperature is carefully controlled during the synthesis of similar compounds . .

properties

IUPAC Name

3-[3-chloro-4-(trifluoromethyl)phenyl]-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9ClF4N6O/c18-11-7-8(5-6-10(11)17(20,21)22)28-14(23)13(25-27-28)16-24-15(26-29-16)9-3-1-2-4-12(9)19/h1-7H,23H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGVBAKCJRFVRNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC(=C(C=C4)C(F)(F)F)Cl)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9ClF4N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-chloro-4-(trifluoromethyl)phenyl]-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-chloro-4-(trifluoromethyl)phenyl]-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine
Reactant of Route 2
Reactant of Route 2
1-[3-chloro-4-(trifluoromethyl)phenyl]-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine
Reactant of Route 3
Reactant of Route 3
1-[3-chloro-4-(trifluoromethyl)phenyl]-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine
Reactant of Route 4
1-[3-chloro-4-(trifluoromethyl)phenyl]-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine
Reactant of Route 5
1-[3-chloro-4-(trifluoromethyl)phenyl]-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine
Reactant of Route 6
Reactant of Route 6
1-[3-chloro-4-(trifluoromethyl)phenyl]-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine

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